(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid

Catalog No.
S12527122
CAS No.
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid

Product Name

(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid

IUPAC Name

(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

FYAUPTBCTGCOAA-SSDOTTSWSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)O[C@H](C)C(=O)O

(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid is a chiral compound characterized by the presence of a chloro and a methyl substituent on a phenoxy ring. Its molecular formula is C10H11ClO3C_{10}H_{11}ClO_3 with a molecular weight of 214.64 g/mol. The compound features a propanoic acid backbone, which is significant in various chemical and biological applications. The unique arrangement of substituents on the aromatic ring imparts distinct chemical properties, making it an interesting subject for synthesis and study in medicinal chemistry.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones.
  • Reduction: The carboxylic acid group may be reduced to form alcohols.
  • Substitution: The phenoxy group can undergo electrophilic aromatic substitution, leading to various derivatives.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and bromine or nitric acid for substitution reactions .

Research indicates that (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate their activity and lead to various biological effects. These properties make it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid typically involves the nucleophilic substitution reaction between 2-chloro-5-methylphenol and RR-2-bromopropanoic acid. The reaction is usually conducted in the presence of a base like potassium carbonate and an organic solvent such as dimethylformamide. Heating the mixture facilitates the reaction, resulting in the formation of the desired compound. Industrial production methods follow similar principles but are optimized for higher yields and purity through advanced techniques like continuous flow reactors .

(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid has diverse applications:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects, particularly in treating inflammatory conditions.
  • Medicine: Explored in drug development, especially for designing chiral drugs that may exhibit enhanced efficacy.
  • Industry: Utilized in producing agrochemicals and pharmaceuticals .

Studies on (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid have focused on its interactions with various biological targets. The compound may inhibit or activate specific enzymes, leading to significant biological responses. Understanding these interactions is crucial for elucidating its potential therapeutic roles and optimizing its applications in medicinal chemistry .

Several compounds share structural similarities with (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid. Notable comparisons include:

Compound NameStructural FeaturesUnique Aspects
(2R)-2-(4-methylphenoxy)propanoic acidMethyl group at para positionDifferent reactivity due to positional isomerism
(2R)-2-(3-chlorophenoxy)propanoic acidChlorine substituent instead of methylVariation in biological activity based on halogen substitution
(R)-2-(4-chloro-3-methylphenoxy)propanoic acidMethyl group at meta positionDistinct chemical properties due to different positioning of substituents

The uniqueness of (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid lies in its chiral nature and the specific arrangement of substituents, influencing both its chemical reactivity and biological interactions compared to its analogs .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.0396719 g/mol

Monoisotopic Mass

214.0396719 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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